Introduction: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 1,3-Dimethyl-1H-indazole-7-boronic acid (CAS: 1309982-19-1) for Advanced Drug Discovery
1,3-Dimethyl-1H-indazole-7-boronic acid is a specialized heterocyclic building block that stands at the confluence of two critically important motifs in drug discovery: the indazole scaffold and the boronic acid functional group. Its designated CAS (Chemical Abstracts Service) number is 1309982-19-1 .[1][2] This compound is not merely an inert linker but a sophisticated tool for medicinal chemists, offering a unique combination of structural rigidity, specific hydrogen bonding capabilities, and versatile reactivity.
The indazole core is a well-established "privileged scaffold," frequently found in the structures of potent kinase inhibitors and other targeted therapeutics due to its ability to mimic the hinge-binding interactions of native ATP.[3] Simultaneously, the boronic acid moiety provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[4][5] Furthermore, the boronic acid group itself can act as a pharmacophore, capable of forming reversible covalent interactions with serine, threonine, or cysteine residues in enzyme active sites, a mechanism famously exploited by proteasome inhibitors like Bortezomib.[5][6]
This guide provides an in-depth analysis of 1,3-Dimethyl-1H-indazole-7-boronic acid, detailing its properties, a validated synthesis approach, its strategic applications in drug development, and essential safety protocols for researchers and scientists.
Section 1: Physicochemical and Structural Characteristics
The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. 1,3-Dimethyl-1H-indazole-7-boronic acid is typically a solid at room temperature, and its structural features are key to its function.
| Property | Value | Source |
| CAS Number | 1309982-19-1 | [1][2] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [7][8] |
| Molecular Weight | 190.01 g/mol | [7] |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically >95% | [8] |
| Storage Temperature | Refrigerator (2-8 °C), under a dry, inert atmosphere |
The boronic acid group is a Lewis acid, capable of accepting an electron pair. At physiological pH, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[9] This dynamic equilibrium is crucial for its ability to interact with biological targets. The two methyl groups at positions 1 and 3 serve to block potential metabolic sites and lock the tautomeric form of the indazole ring, providing a stable and predictable scaffold for further elaboration.
Section 2: Synthesis and Characterization
The synthesis of 1,3-Dimethyl-1H-indazole-7-boronic acid requires a multi-step sequence that leverages modern organic chemistry techniques. A plausible and efficient pathway involves the initial construction of the methylated indazole core, followed by a regioselective borylation at the C-7 position.
Conceptual Synthesis Workflow
The overall strategy involves a directed ortho-metalation, a powerful technique for functionalizing a specific C-H bond adjacent to a directing group. In this case, the N-1 nitrogen of the indazole ring directs the metalation to the C-7 position.
Caption: A plausible two-part synthetic pathway to the target compound.
Exemplary Experimental Protocol: Directed Borylation
This protocol is illustrative, based on established chemical principles. Researchers should first consult primary literature and perform appropriate risk assessments.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1,3-Dimethyl-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.
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Metalation: Slowly add n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
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Causality: n-BuLi is a strong base that deprotonates the most acidic C-H bond, which is the C-7 position due to the directing effect of the indazole nitrogens. The low temperature is critical to prevent side reactions and decomposition.
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-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
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Causality: The highly nucleophilic indazol-7-yl-lithium species attacks the electrophilic boron atom of the borate ester.
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-
Hydrolysis & Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining organolithium species.
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-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Section 3: Core Applications in Medicinal Chemistry
The true value of 1,3-Dimethyl-1H-indazole-7-boronic acid is realized in its application as a strategic intermediate in the synthesis of complex, biologically active molecules.
Application 1: Suzuki-Miyaura Cross-Coupling
The primary application is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide/triflate. This reaction is one of the most robust and widely used methods for constructing the core scaffolds of many modern drugs.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Exemplary Suzuki Coupling Protocol:
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Reagent Assembly: In a reaction vial, combine 1,3-Dimethyl-1H-indazole-7-boronic acid (1.2 eq), the aryl halide partner (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
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Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
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Trustworthiness: The reaction progress is empirically monitored to ensure completion and minimize byproduct formation before proceeding to workup.
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Workup & Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via flash column chromatography.
Application 2: Scaffolding for Kinase Inhibitors
The resulting 7-aryl-1,3-dimethyl-1H-indazole core is a highly sought-after scaffold in kinase inhibitor design. The indazole ring acts as an effective hinge-binder, while the newly introduced aryl group can be designed to occupy the hydrophobic pocket of the ATP-binding site, conferring both potency and selectivity. The 7-position substitution pattern allows the appended group to project into solvent-exposed regions, providing a handle for modulating pharmacokinetic properties like solubility.[3]
Section 4: Safety, Handling, and Storage
As with all boronic acids and reactive chemical reagents, proper handling is paramount to ensure laboratory safety.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves.[10][11] | Prevents eye and skin contact. Boronic acids can be skin and eye irritants.[12] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust. Avoid contact with skin and eyes. | Minimizes inhalation exposure and prevents accidental contact. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[12] Store under an inert atmosphere (e.g., Argon or Nitrogen). | Boronic acids can be sensitive to moisture and air, potentially leading to degradation (deboronation). |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[12] | Can lead to vigorous or uncontrolled reactions. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] | Ensures environmental protection and regulatory compliance. |
Conclusion
1,3-Dimethyl-1H-indazole-7-boronic acid (CAS: 1309982-19-1) is a highly valuable and strategic building block for researchers engaged in drug discovery and medicinal chemistry. Its structure provides a stable, pre-functionalized indazole core ideal for kinase inhibitor scaffolding, while the boronic acid moiety offers reliable and versatile reactivity in Suzuki-Miyaura cross-coupling reactions. By understanding its properties, synthesis, and applications, scientists can effectively leverage this compound to accelerate the design and synthesis of novel, complex, and potentially life-saving therapeutics.
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- Fisher Scientific.
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- PubMed Central.
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